![molecular formula C18H17FN4O2S B2669994 6-(4-(2-氟苯基)哌嗪-1-甲酰)-2-甲基-5H-噻唑并[3,2-a]嘧啶-5-酮 CAS No. 887468-27-1](/img/structure/B2669994.png)

6-(4-(2-氟苯基)哌嗪-1-甲酰)-2-甲基-5H-噻唑并[3,2-a]嘧啶-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

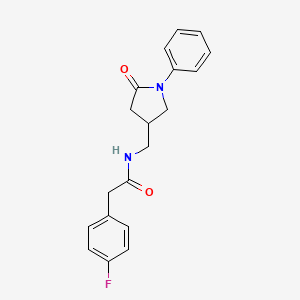

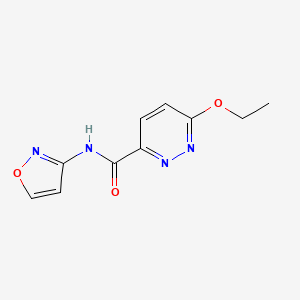

This compound is a derivative of piperazine, which is a class of organic compounds that show a wide range of biological and pharmaceutical activity . It has been used in the synthesis of a series of compounds that have shown in vitro antiproliferative activities . The compound has been tested for its antitumor effect against a panel of 55 cell lines of nine different cancer types .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . Various methods have been reported for the synthesis of substituted piperazines . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a piperazine ring attached to a fluorophenyl group and a thiazolo[3,2-a]pyrimidin-5-one group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions and reagents used . The compound has been used as a starting material in the synthesis of a series of derivatives, which involved various chemical reactions including cyclization, substitution, and addition reactions .科学研究应用

抗增殖活性

研究人员已合成和评估了类似于“6-(4-(2-氟苯基)哌嗪-1-羰基)-2-甲基-5H-噻唑并[3,2-a]嘧啶-5-酮”的衍生物,以了解其对各种人类癌细胞系的抗增殖作用。例如,使用 MTT 检测方法对一系列化合物对四种人类癌细胞系的抗增殖作用进行了评估,显示出作为抗癌剂的潜力(L. Mallesha 等人,2012 年)。

抗菌活性

对新型抗菌剂的探索导致了对具有针对革兰氏阳性和革兰氏阴性细菌的潜在抗菌活性的衍生物的合成。例如,合成了从与查询化合物结构相关的化合物开始的新型带有噻唑/苯并噻唑环的二硫代氨基甲酸酯衍生物,并显示出很高的抗菌活性(L. Yurttaş 等人,2016 年)。

抗炎和镇痛剂

已经对合成具有抗炎和镇痛活性的新型化合物进行了研究。一项研究合成了新型衍生物并将它们筛选为环氧合酶-1/环氧合酶-2 (COX-1/COX-2) 抑制剂,显示出显着的镇痛和抗炎活性(A. Abu‐Hashem 等人,2020 年)。

杀虫剂活性

与“6-(4-(2-氟苯基)哌嗪-1-羰基)-2-甲基-5H-噻唑并[3,2-a]嘧啶-5-酮”结构相关的化合物也因其杀虫剂活性而受到研究。例如,评估了衍生物对蚊子幼虫的杀幼虫活性和对植物病原真菌的杀真菌活性,显示出作为控制蚊子幼虫和植物病害的可行候选者的潜力(W. Choi 等人,2015 年)。

未来方向

属性

IUPAC Name |

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-12-11-23-17(25)13(10-20-18(23)26-12)16(24)22-8-6-21(7-9-22)15-5-3-2-4-14(15)19/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURJTUQTHHUKKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51086567 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)

![2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride](/img/structure/B2669925.png)

![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)

![N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669930.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide](/img/structure/B2669934.png)